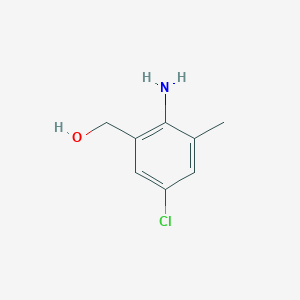![molecular formula C14H13BrO2 B1374753 [2-(Benzyloxy)-4-bromophenyl]methanol CAS No. 1094474-98-2](/img/structure/B1374753.png)
[2-(Benzyloxy)-4-bromophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Benzyloxy)-4-bromophenyl]methanol” is a chemical compound with the CAS Number: 1094474-98-2 . It has a molecular weight of 293.16 and its IUPAC name is (2-(benzyloxy)-4-bromophenyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “[2-(Benzyloxy)-4-bromophenyl]methanol” can be represented by the InChI code: 1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and a methanol group attached to it, and another benzene ring attached through an oxygen atom .Physical And Chemical Properties Analysis
“[2-(Benzyloxy)-4-bromophenyl]methanol” is a solid at room temperature . It has a molecular weight of 293.16 . The compound should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
- The compound has been utilized in the synthesis of biologically active, naturally occurring substances, such as the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis showcases the compound's utility in creating complex molecular structures with potential biological activities (Akbaba et al., 2010).
Green Synthesis of Pentacyclic Compounds
- The compound has been involved in photo-reorganization processes leading to the green synthesis of angular pentacyclic compounds, illustrating its significance in environmentally friendly chemical synthesis methods (Dalal et al., 2017).
Material Science and Crystallography
Structural Analysis and Material Properties
- The compound has contributed to the structural analysis and understanding of material properties, as evidenced by studies involving the crystallographic examination of similar bromophenyl compounds (Li et al., 2012).
Organic Synthesis and Catalysis
Catalysis and Organic Reaction Optimization
- The compound has found applications in catalytic processes and organic synthesis. For instance, it has been used in the RuCl3-catalyzed N-Methylation of amines and transfer hydrogenation of nitroarenes using methanol, showcasing its role in facilitating and optimizing chemical reactions (Sarki et al., 2021).
Computational Chemistry and Theoretical Studies
Theoretical Studies and Computational Analysis
- The compound's derivatives have been the subject of theoretical studies, such as DFT studies, to understand their electronic properties and reaction mechanisms, underlining its importance in computational chemistry and molecular design (Trivedi, 2017).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(4-bromo-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOOBIAIBSYZNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742665 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)-4-bromophenyl]methanol | |
CAS RN |
1094474-98-2 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)











